

L-Methioninamide Hydrochloride: A Technical Whitepaper

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Compound of Interest

Compound Name: *L-Methioninamide hydrochloride*

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **L-Methioninamide hydrochloride**, a derivative of the essential amino acid L-methionine. It details the compound's physicochemical properties, synthesis, biological significance, and applications, with a focus on its relevance in research and pharmaceutical development.

Introduction

L-Methioninamide hydrochloride is the hydrochloride salt of the amide form of L-methionine, an essential sulfur-containing amino acid. The modification of the carboxyl group to an amide enhances the compound's solubility and stability, making it a valuable tool in various scientific applications.^[1] Recognized for its role in protein synthesis and as a precursor to crucial biomolecules like cysteine and taurine, L-methionine and its derivatives are integral to numerous metabolic processes.^{[1][2]} This compound serves as a building block in pharmaceutical synthesis, a component in nutritional supplements, and a factor in cell culture media.^[1] Its antioxidant properties and potential as an inhibitor of methionyl-tRNA synthetase further underscore its importance in biochemical and therapeutic research.^{[1][2]}

Physicochemical Properties

The fundamental properties of **L-Methioninamide hydrochloride** are summarized below. This data is critical for its application in experimental design, formulation, and chemical synthesis.

Property	Value	Reference(s)
Molecular Weight	184.69 g/mol	[1]
Molecular Formula	C ₅ H ₁₂ N ₂ OS·HCl	[1][3]
CAS Number	16120-92-6	[2][3]
Appearance	White to off-white crystalline powder or solid	[1][2][3]
Melting Point	222 - 226 °C	[1][3][4]
Solubility	Soluble in water	[2][3]
Purity	≥98% (HPLC)	[1]
Optical Rotation	[α] _D ²⁰ = +17 ± 2° (c=1 in H ₂ O)	[1][3]
IUPAC Name	(2S)-2-amino-4-(methylthio)butanamide hydrochloride	[4]
Synonyms	L-Met-NH ₂ ·HCl, (S)-2-Amino-4-(methylthio)butanamide Hydrochloride	[3]

Synthesis and Manufacturing

While specific industrial synthesis protocols are proprietary, a general laboratory-scale synthesis of **L-Methioninamide hydrochloride** can be conceptualized based on standard peptide chemistry. The process involves the amidation of the carboxylic acid group of a protected L-methionine precursor, followed by deprotection and salt formation.

A representative synthetic workflow is as follows:

- **Protection:** The amino group of L-methionine is protected with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions.
- **Activation:** The carboxylic acid group of the protected L-methionine is activated using a coupling agent (e.g., DCC, HBTU) to facilitate amide bond formation.

- **Amidation:** The activated ester is reacted with ammonia (or an ammonia equivalent) to form the protected L-methioninamide.
- **Deprotection:** The amino protecting group is removed under appropriate conditions (e.g., acidolysis for Boc).
- **Salt Formation:** The resulting L-methioninamide free base is treated with hydrochloric acid to yield the stable hydrochloride salt, which is then isolated and purified.

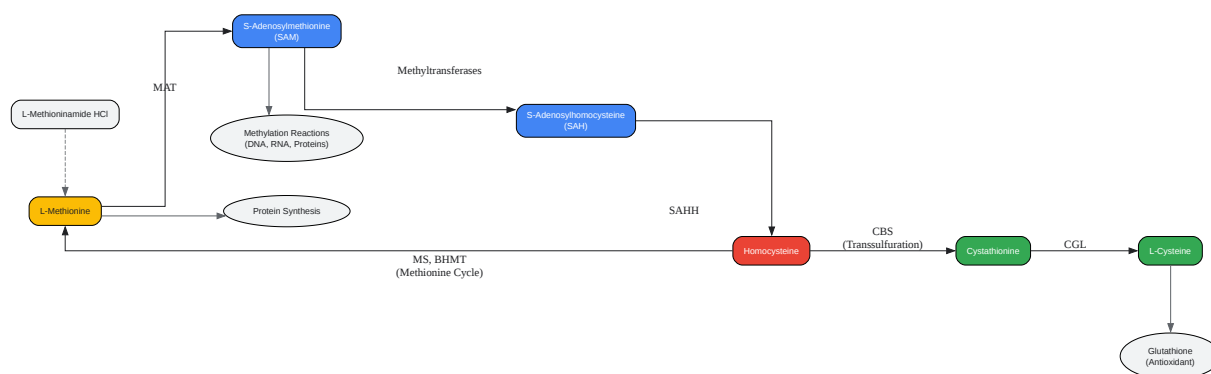
Biological Role and Metabolic Context

L-Methioninamide hydrochloride is primarily valued for its relationship to L-methionine. As a derivative, it is expected to participate in or influence the metabolic pathways of its parent amino acid. The central role of L-methionine is its conversion to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.^[5]

The two primary metabolic fates of L-methionine are the Methionine Cycle and the Transsulfuration Pathway.

- **Methionine Cycle:** L-methionine is converted to SAM. After donating its methyl group, SAM becomes S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be re-methylated to regenerate methionine, thus completing the cycle.^[5]
^[6]
- **Transsulfuration Pathway:** When methionine is in excess, homocysteine is diverted from the methionine cycle into the transsulfuration pathway. Here, it is irreversibly converted to cystathionine and then to cysteine, a key component of the major intracellular antioxidant, glutathione.^[7]

L-Methioninamide hydrochloride can serve as a precursor that is metabolized to L-methionine, thereby entering these critical pathways.



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Caption: Metabolic pathway of L-methionine and its derivatives.

Applications in Research and Development

The unique properties of **L-Methioninamide hydrochloride** make it suitable for a range of applications:

- **Pharmaceutical Development:** It serves as a key building block for synthesizing novel pharmaceutical compounds, particularly those targeting metabolic disorders.[1]

- **Nutritional Science:** It is used in dietary and nutritional supplement formulations to support amino acid balance and muscle recovery.[\[1\]](#)
- **Biotechnology:** In cell culture, it can act as a growth-promoting factor, enhancing cell proliferation and viability for applications in tissue engineering and regenerative medicine.[\[1\]](#)
- **Cosmetic Formulations:** Its antioxidant properties are leveraged in skincare products to protect against oxidative stress.[\[1\]](#)
- **Veterinary Science:** It is used as an additive in animal feed to improve the nutritional profile and support the growth and health of livestock.[\[1\]](#)

Experimental Protocols

The following sections provide detailed methodologies for the characterization of **L-Methioninamide hydrochloride**.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol describes a representative method for determining the purity of **L-Methioninamide hydrochloride** using reversed-phase HPLC with pre-column derivatization for UV detection.

Principle: Amino acid amides lack a strong native chromophore. Therefore, pre-column derivatization with a reagent such as o-phthalaldehyde (OPA) is used to form a highly fluorescent isoindole product that can be detected with high sensitivity.[\[8\]](#) Purity is calculated based on the area percentage of the principal peak.

Instrumentation and Reagents:

- HPLC system with a gradient pump, autosampler, and UV-Vis or fluorescence detector.
- Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

- Derivatization Reagent: OPA solution with 3-mercaptopropionic acid.
- Sample Diluent: HPLC-grade water.
- **L-Methioninamide hydrochloride** reference standard and test sample.

Procedure:

- Sample Preparation: Accurately weigh and dissolve the **L-Methioninamide hydrochloride** sample in the diluent to a final concentration of approximately 1 mg/mL.
- Derivatization: In an autosampler vial, mix 10 µL of the sample solution with 40 µL of the OPA derivatization reagent. Allow the reaction to proceed for 2 minutes at room temperature before injection.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection Wavelength: 340 nm (Excitation) / 450 nm (Emission) for fluorescence, or 340 nm for UV.
 - Injection Volume: 10 µL.
 - Gradient Program:

Time (min)	% Mobile Phase B
0	10
25	70
26	90
30	90
31	10

| 35 | 10 |

- Analysis: Inject the derivatized sample onto the HPLC system. Record the chromatogram and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Melting Point Determination

This protocol follows the standard capillary method for determining the melting range of a solid crystalline substance.^{[9][10]}

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The sample is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.^[11]

Instrumentation and Reagents:

- Melting point apparatus with a heating block or oil bath, calibrated thermometer or digital sensor, and a viewing lens.
- Glass capillary tubes (closed at one end).
- **L-Methioninamide hydrochloride** sample, finely powdered.

Procedure:

- Sample Preparation: Place a small amount of the finely powdered sample onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount.
- Packing: Invert the tube and tap the closed end firmly on a hard surface to pack the sample into a dense column approximately 2-3 mm high at the bottom of the tube.^{[9][12]}
- Initial Determination (Optional but Recommended): Perform a rapid heating run (e.g., 10 °C/min) to find the approximate melting point.^[11]
- Accurate Determination:

- Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.
- Place the packed capillary tube into the sample holder of the apparatus.
- Set the heating rate to 1-2 °C per minute.^{[10][12]}
- Observe the sample closely through the viewing lens.
- Data Recording:
 - Record the temperature (T1) at which the first drop of liquid appears in the sample.
 - Record the temperature (T2) at which the last solid crystal melts completely into a clear liquid.
 - The melting range is reported as T1 - T2. For **L-Methioninamide hydrochloride**, this is expected to be within 222 - 226 °C.^{[1][3][4]}

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